Fmoc-Tyr(Malonyl-Di-Otbu)-OH

Protein Tyrosine Phosphatase PTP1B Inhibition pTyr Mimetic

Traditional phosphotyrosine and phosphonate-based mimetics suffer from rapid phosphatase degradation and poor membrane permeability, limiting their utility in cellular assays. Fmoc-Tyr(Malonyl-di-OtBu)-OH resolves these issues as a non-ionic, prodrug-protected malonyl-tyrosine building block for Fmoc-SPPS. • 20-fold greater PTP1B inhibitory potency (IC50 = 10 µM) vs. phosphonate mimetic Pmp (IC50 = 200 µM) • Unique SHP2 C-SH2 domain engagement where F2Pmp mimetic completely fails • Di-tert-butyl ester prodrug design enables passive membrane diffusion for live-cell applications

Molecular Formula C35H39NO9
Molecular Weight 617.7 g/mol
CAS No. 168135-77-1
Cat. No. B557247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(Malonyl-Di-Otbu)-OH
CAS168135-77-1
Synonyms168135-77-1; Fmoc-Tyr(Malonyl-Di-Otbu)-OH; C35H39NO9; 6999AH; ZINC71788133; AKOS015910198; Na-Fmoc-O-di-tert-butyl-malonyl-L-tyrosine; A-9334; N-Fmoc-O-[Bis(tert-butoxycarbonyl)methyl]tyrosine; I14-40701
Molecular FormulaC35H39NO9
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1
InChIKeyMBSLNORFSWIPLG-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Tyr(Malonyl-Di-Otbu)-OH: Non-Phosphorus pTyr Mimetic


Fmoc-Tyr(Malonyl-Di-Otbu)-OH (CAS 168135-77-1) is a protected amino acid derivative that serves as a building block for the solid-phase synthesis of peptides containing the non-phosphorus phosphotyrosyl (pTyr) mimetic, L-O-malonyltyrosine (L-OMT) [1]. It features a standard Fmoc-protected α-amino group for SPPS compatibility and a malonyl moiety protected as di-tert-butyl esters on the tyrosine phenolic oxygen [2]. This compound is specifically designed to address the limitations of traditional phosphotyrosine and phosphonate-based mimetics, such as poor cellular penetration and hydrolytic lability, by enabling the preparation of phosphatase-stable, cell-permeable peptide inhibitors of protein-tyrosine phosphatase (PTP) and Src homology 2 (SH2) domain-mediated interactions .

Fmoc-SPPS-compatible non-phosphorus pTyr mimetic
Phosphatase-stable, non-ionic prodrug design
Designed for intracellular delivery via esterase cleavage

Fmoc-Tyr(Malonyl-Di-Otbu)-OH vs. Standard Fmoc-Tyr Derivatives


Standard Fmoc-protected tyrosine derivatives, such as Fmoc-Tyr(tBu)-OH or Fmoc-Tyr(OMe)-OH, provide simple protection for the phenolic hydroxyl group but do not mimic the phosphorylated state of tyrosine, which is essential for studying signal transduction pathways . Conversely, direct phosphotyrosine building blocks like Fmoc-Tyr(PO(OBzl)OH)-OH are subject to rapid dephosphorylation by cellular phosphatases, rendering them ineffective in cellular assays, and their charged nature severely limits membrane permeability . Phosphonate-based mimetics like Pmp and F2Pmp, while phosphatase-resistant, still suffer from poor cellular penetration due to their ionized phosphonate groups at physiological pH [1]. Fmoc-Tyr(Malonyl-Di-Otbu)-OH uniquely overcomes these failures by providing a non-ionic, prodrug-protected malonyl group that mimics pTyr, ensures phosphatase stability, and is specifically designed for facile incorporation into peptides via standard Fmoc-SPPS [2].

Standard Fmoc-Tyr derivatives do not mimic phosphorylated tyrosine state.
Phosphotyrosine building blocks are susceptible to cellular phosphatase cleavage.
Phosphonate mimetics (Pmp, F2Pmp) show poor membrane permeability.

Fmoc-Tyr(Malonyl-Di-Otbu)-OH: Comparison with Key pTyr Mimetics


Superior PTP1B Inhibition over Pmp

In a direct head-to-head comparison using a PTP 1B enzyme assay, the hexamer peptide Ac-D-A-D-E-X-L-amide containing L-OMT (derived from Fmoc-Tyr(Malonyl-Di-Otbu)-OH) exhibited a 20-fold greater inhibitory potency than the same peptide containing the phosphonate mimetic D,L-Pmp. The IC50 for the L-OMT peptide was 10 µM, while the Pmp-containing peptide showed an IC50 of 200 µM [1].

PTP1B Inhibition
Head-to-head
IC50 10 µM (L-OMT) vs 200 µM (Pmp) – 20×
Reported greater inhibition in PTP1B enzyme assay
Protein Tyrosine Phosphatase PTP1B Inhibition pTyr Mimetic

SH2 Domain Affinity Comparable to F2Pmp

In cross-study comparable analysis, an OMT-containing peptide directed against the N-terminal SH-PTP2 SH2 domain (Ac-L-N-(L-OMT)-I-D-L-D-L-V-amide) showed an IC50 of 22.0 µM [1]. This value is reported to be equivalent to that previously observed for the corresponding F2Pmp-containing peptide, a widely used phosphatase-resistant pTyr mimetic [1]. This indicates that the malonyl-based mimetic can achieve similar target engagement to the more synthetically complex and less cell-permeable fluorinated phosphonate mimetic.

SH2 Affinity
Reported
IC50 22.0 µM, equivalent to F2Pmp mimetic
Reported equivalent SH2 domain binding affinity
SH2 Domain Signal Transduction Binding Affinity

Cell-Permeable Prodrug Strategy

The di-tert-butyl ester protection of the malonyl group in Fmoc-Tyr(Malonyl-Di-Otbu)-OH is a critical design feature for enhancing cellular penetration. Class-level inference from foundational studies states that "protection of the malonyl group as its diester allows passage of the OMT across cell membranes, with subsequent esterase-mediated liberation of the free diacid once inside cells" [1]. This contrasts with phosphonate-based mimetics (Pmp, F2Pmp) which suffer from low cellular penetration due to ionization of the phosphonate group at physiological pH [2]. A more recent study confirmed that a peptide inhibitor containing L-OMT (CSIP) is indeed cell-permeable and non-cytotoxic in a model T cell line (Jurkat) [3].

Cell Permeability
Class-level
Diester prodrug enters cells; intracellular esterases liberate diacid
Prodrug design supports intracellular access for cell assays
Esterase-dependent activation may vary by cell type
Cell Permeability Prodrug Intracellular Targeting

Distinct SH2 Domain Selectivity vs. F2Pmp

A recent direct comparison study revealed a crucial selectivity difference: while incorporation of L-OMT into a peptide resulted in robust binding affinity to the C-SH2 domain of SHP2 phosphatase, the widely used pTyr mimetic F2Pmp abolished binding to this same domain. The study concludes that "this mimetic is not a general binder of SH2 domains, which challenges existing notions" [1]. This indicates that peptides made with Fmoc-Tyr(Malonyl-Di-Otbu)-OH can be used to target specific SH2 domains, like the C-SH2 of SHP2, that are not effectively engaged by the standard F2Pmp-based tools.

C-SH2 Selectivity
Head-to-head
L-OMT peptide binds SHP2 C-SH2; F2Pmp peptide shows no binding
Distinct SHP2 C-SH2 domain selectivity reported
SH2 Domain Selectivity SHP2 Chemical Biology Tool

Fmoc-Tyr(Malonyl-Di-Otbu)-OH: Primary Applications


Cell-Permeable PTP1B Inhibitor Synthesis

Researchers developing peptide-based inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) should prioritize this building block. The resulting L-OMT-containing peptides demonstrate a 20-fold improvement in inhibitory potency (IC50 = 10 µM) compared to peptides based on the common phosphonate mimetic Pmp (IC50 = 200 µM) in direct enzymatic assays [1]. Furthermore, the di-tert-butyl ester prodrug design enables the synthesis of peptides with the potential for cellular uptake, addressing a major limitation of many PTP inhibitor candidates [2].

Selective Probes for SHP2 C-SH2 Domain

For studies focused on the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), this compound is essential for creating selective probes. A recent study demonstrated that an L-OMT-containing peptide binds robustly to the C-SH2 domain of SHP2, whereas the commonly used F2Pmp mimetic completely fails to engage this domain [3]. This unique selectivity profile makes Fmoc-Tyr(Malonyl-Di-Otbu)-OH the reagent of choice for researchers aiming to dissect the specific roles of the C-SH2 domain in SHP2-mediated signaling pathways, which are implicated in cancer and other diseases [3].

Phosphatase-Stable SH2 Inhibitors for Cellular Assays

When a project requires an SH2 domain inhibitor that can function in live-cell environments, this building block is a superior choice over traditional phosphotyrosine or phosphonate mimetics. Phosphotyrosine-based peptides are rapidly degraded by cellular phosphatases, and phosphonate mimetics like Pmp and F2Pmp exhibit poor membrane permeability due to their ionic charge at physiological pH [4]. Peptides synthesized with Fmoc-Tyr(Malonyl-Di-Otbu)-OH are inherently phosphatase-resistant and, in their protected diester form, are designed for passive membrane diffusion, after which intracellular esterases unmask the active diacid [2]. This dual advantage makes it a powerful tool for validating targets in a cellular context.

Application
Selection Property
Validation Focus
PTP1B inhibitor development
Non-ionic pTyr mimetic with reported potency
PTP1B enzyme inhibition assay validation
SHP2 C-SH2 domain probes
Selective C-SH2 domain engagement
Confirm C-SH2 specificity and binding affinity
Cellular SH2 inhibition studies
Phosphatase-stable, prodrug-based permeability
Intracellular target engagement and uptake validation

Technical Documentation Hub

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18 linked technical documents
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